molecular formula C7H5F4NO B1406651 (6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol CAS No. 1227570-75-3

(6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol

Cat. No. B1406651
CAS RN: 1227570-75-3
M. Wt: 195.11 g/mol
InChI Key: VMQPVJADWIMNQB-UHFFFAOYSA-N
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Description

“(6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol” is a heterocyclic building block with the empirical formula C7H6F3NO . It is used as a reactant in the synthesis of human 11β-hydroxysteroid dehydrogenase type 1 .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, including “this compound”, is a key structural motif in active agrochemical and pharmaceutical ingredients . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES string OCc1ccc (nc1)C (F) (F)F . It has a molecular weight of 177.12 .


Chemical Reactions Analysis

Trifluoromethylpyridines, including “this compound”, are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .


Physical And Chemical Properties Analysis

“this compound” has a predicted boiling point of 191.1±35.0 °C and a predicted density of 1.362±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Fluoroalkylation in Aqueous Media

Fluorine-containing functionalities, like those in (6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol, are pivotal in the development of pharmaceuticals, agrochemicals, and materials due to their unique properties affecting molecular behavior. The evolution towards green chemistry has promoted fluoroalkylation reactions in water, offering an environmentally friendly approach to introducing fluorinated groups into target molecules. This process emphasizes mild, efficient methods that minimize environmental impact, highlighting the shift towards sustainable organic synthesis practices (Hai‐Xia Song et al., 2018).

Biodegradation of Fluorinated Substances

The incorporation of fluorine atoms in organic molecules, such as this compound, contributes to their resistance to degradation, leading to environmental persistence. Understanding the biodegradation of fluorinated substances is crucial for assessing their environmental impact. Research in this area explores microbial degradation pathways, offering insights into the fate of these compounds in nature and guiding the development of more eco-friendly alternatives (T. Frömel & T. Knepper, 2010).

Fate and Transformation in Landfills

The persistence of per- and polyfluoroalkyl substances (PFASs) in landfills, including compounds related to this compound, poses significant challenges. These substances, due to their stability, accumulate in landfill leachates, highlighting the need for improved waste management and treatment technologies. Understanding their behavior in such environments is essential for mitigating potential environmental and health risks (H. Hamid, Loretta Y. Li, & J. Grace, 2018).

Microbial Degradation

Investigating the microbial degradation of polyfluoroalkyl chemicals is pivotal for evaluating the environmental fate of substances like this compound. This research area focuses on understanding how microbial processes can break down fluorinated compounds, potentially leading to the development of bioremediation strategies to address contamination issues (Jinxia Liu & Sandra Mejia Avendaño, 2013).

Use as a Methanol Marker in Transformer Insulating Oil

Methanol, a component of this compound, serves as a marker for assessing the condition of solid insulation in power transformers. Its presence in transformer oil can indicate the degradation level of insulating paper, guiding maintenance and replacement decisions to ensure operational safety and efficiency (J. Jalbert et al., 2019).

Mechanism of Action

The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral, Eye Dam. 1, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 . It has hazard statements H301, H315, H317, H318, and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

Trifluoromethylpyridines are becoming increasingly important in the agrochemical, pharmaceutical, and functional materials fields . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

[6-fluoro-2-(trifluoromethyl)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4NO/c8-5-2-1-4(3-13)6(12-5)7(9,10)11/h1-2,13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQPVJADWIMNQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1CO)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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